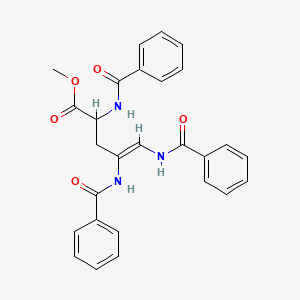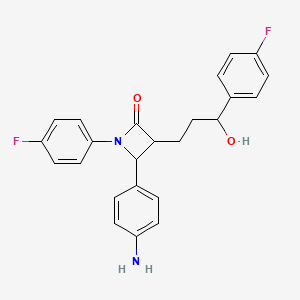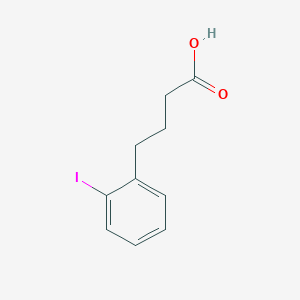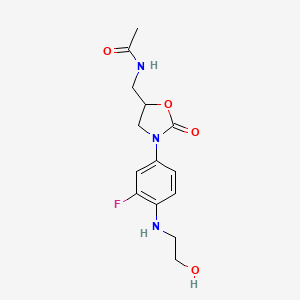![molecular formula C21H31NO2 B12288620 17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile](/img/structure/B12288620.png)
17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-hydroxy-10,13,17-triméthyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodécahydro-1H-cyclopenta[a]phénanthrène-2-carbonitrile est un composé organique complexe doté d'une structure unique. Il appartient à la classe des dérivés du cyclopenta[a]phénanthrène, qui sont connus pour leurs activités biologiques diverses et leurs applications dans divers domaines de la science.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 17-hydroxy-10,13,17-triméthyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodécahydro-1H-cyclopenta[a]phénanthrène-2-carbonitrile implique plusieurs étapes, notamment la cyclisation, l'hydroxylation et la formation de nitrile. Les conditions de réaction spécifiques, telles que la température, la pression et les catalyseurs, sont cruciales pour obtenir des rendements élevés et une pureté élevée.
Méthodes de production industrielle
La production industrielle de ce composé implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer la cohérence et l'efficacité. L'utilisation de technologies et d'équipements de pointe, tels que les réacteurs à écoulement continu, peut améliorer le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, conduisant à la formation de divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en différentes formes réduites.
Substitution : Les réactions de substitution, telles que l'halogénation ou l'alkylation, peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des réactifs tels que les halogènes (Cl2, Br2) et les halogénures d'alkyle (R-X) sont utilisés dans des conditions spécifiques.
Produits majeurs
Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des alcanes.
Applications de recherche scientifique
Chimie
En chimie, ce composé est utilisé comme élément constitutif pour synthétiser des molécules plus complexes. Sa structure unique permet d'explorer de nouvelles réactions et voies chimiques.
Biologie
En recherche biologique, le composé est étudié pour ses effets potentiels sur divers systèmes biologiques. Il peut servir de composé modèle pour comprendre le comportement de molécules similaires dans les environnements biologiques.
Médecine
Les propriétés thérapeutiques potentielles du composé en font un sujet d'intérêt en chimie médicinale. Les chercheurs étudient ses effets sur différentes cibles biologiques pour développer de nouveaux médicaments et traitements.
Industrie
Dans le secteur industriel, le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés. Ses propriétés uniques le rendent précieux pour diverses applications, notamment le développement de nouveaux matériaux et produits.
Mécanisme d'action
Le mécanisme d'action du 17-hydroxy-10,13,17-triméthyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodécahydro-1H-cyclopenta[a]phénanthrène-2-carbonitrile implique son interaction avec des cibles moléculaires et des voies spécifiques. Ces interactions peuvent entraîner divers effets biologiques, tels que l'inhibition enzymatique ou la modulation des récepteurs. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte dans lequel le composé est utilisé.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential effects on various biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological environments.
Medicine
The compound’s potential therapeutic properties make it a subject of interest in medicinal chemistry. Researchers investigate its effects on different biological targets to develop new drugs and treatments.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various applications, including the development of new materials and products.
Mécanisme D'action
The mechanism of action of 17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
- 17-hydroxy-10,13-diméthyl-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tétradécahydrospirophénanthrène-3,2’-[1,3]dioxolane]-17-carbonitrile
- (S)-2-((8S,9S,10R,13S,14S,17R)-10,13-Diméthyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tétradécahydro-1H-cyclopenta[a]phénanthrène-17-yl)propanal
Unicité
Ce qui distingue le 17-hydroxy-10,13,17-triméthyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodécahydro-1H-cyclopenta[a]phénanthrène-2-carbonitrile des composés similaires, ce sont ses groupes fonctionnels spécifiques et sa configuration structurale. Ces caractéristiques uniques contribuent à sa réactivité chimique et à son activité biologique distinctes, ce qui en fait un composé précieux pour diverses applications scientifiques et industrielles.
Propriétés
Formule moléculaire |
C21H31NO2 |
|---|---|
Poids moléculaire |
329.5 g/mol |
Nom IUPAC |
17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile |
InChI |
InChI=1S/C21H31NO2/c1-19-11-13(12-22)18(23)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h13-17,24H,4-11H2,1-3H3 |
Clé InChI |
WDOXQSYGOFJUGK-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(C(=O)C4)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-bromophenyl)methyl]guanidine](/img/structure/B12288539.png)
![19-Ethyl-7,19-dihydroxy-8-(methylaminomethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12288548.png)


![[4,12-Diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12288567.png)

![N-[4-[(Trifluoroacetyl)amino]benzoyl]-L-glutamic Acid Dimethyl Ester](/img/structure/B12288585.png)

![3-Cyano-7-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12288595.png)
![(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-oxazole-d3](/img/structure/B12288613.png)
![Sodium;(13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl) sulfate](/img/structure/B12288628.png)
![Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12288639.png)


